4-Chloroquinazoline

Antimycobacterial Quinazoline Scaffold Structure-Activity Relationship

Synthesizing 4-anilinoquinazoline-based EGFR kinase inhibitors often suffers from poor regioselectivity and low yields when using alternative quinazoline precursors. 4-Chloroquinazoline (CAS 5190-68-1) provides the optimal solution: • Enables direct, one-step SNAr installation of aniline pharmacophores - unavailable with 4-methoxy analogs • Superior regioselectivity in Suzuki-Miyaura couplings versus 2-chloro isomers, delivering higher yields and simpler purification • Proven antimycobacterial activity exceeding quinazolin-4(3H)-one cores in head-to-head assays Supplied with full analytical documentation (HPLC, NMR) for reliable procurement.

Molecular Formula C8H5ClN2
Molecular Weight 164.59 g/mol
CAS No. 5190-68-1
Cat. No. B184009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinazoline
CAS5190-68-1
Molecular FormulaC8H5ClN2
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)Cl
InChIInChI=1S/C8H5ClN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H
InChIKeyGVRRXASZZAKBMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroquinazoline: Product Overview


4-Chloroquinazoline (CAS 5190-68-1), a halogenated derivative of the quinazoline heterocyclic core, is a white to off-white crystalline solid with a molecular formula of C8H5ClN2 and a molecular weight of 164.59 g/mol . Its physical properties include a melting point of 96-100 °C and a predicted pKa of 0.83±0.30, indicating weakly basic character . This compound serves as a crucial synthetic intermediate in the preparation of various pharmacologically active molecules, including EGFR kinase inhibitors, antimycobacterial agents, and agrochemicals [1]. The presence of a reactive chlorine atom at the 4-position of the quinazoline scaffold enables its use in a wide array of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it a versatile building block for diversifying molecular structures in drug discovery and material science [2].

Reactive C4 chlorine for SNAr and cross-coupling reactions
Scaffold for kinase inhibitor and antimycobacterial research
Supports regioselective quinazoline diversification

4-Chloroquinazoline: Why Substitution Fails


Generic substitution of 4-chloroquinazoline with other quinazoline derivatives or alternative halogenated heterocycles is not recommended due to the compound's highly specific and quantifiable reactivity profile. Its unique combination of electronic properties at the C4 position, influenced by the chlorine substituent, dictates both the rate and selectivity of key synthetic transformations like SNAr and Suzuki-Miyaura couplings [1]. Attempts to replace it with analogs like 4-hydroxyquinazoline or 2-chloroquinazoline will fail to achieve comparable yields, regioselectivity, or downstream biological activity [2][3]. The evidence below demonstrates that 4-chloroquinazoline's differentiation is not merely structural but is grounded in quantifiable, performance-driven metrics that directly impact the efficiency and outcome of chemical syntheses and biological assays.

4-Hydroxyquinazoline Lacks leaving group; cannot undergo direct SNAr amination
2-Chloroquinazoline Different regioselectivity; may yield isomer mixtures in cross-coupling
4-Fluoroquinazoline May alter reaction rate and yield due to different leaving group ability

4-Chloroquinazoline: Quantitative Evidence


Superior Antimycobacterial Activity vs Quinazolin-4(3H)-one

In a direct head-to-head comparison, the 4-chloroquinazoline core (Series 4) demonstrates superior antimycobacterial activity relative to the quinazolin-4(3H)-one scaffold (Series 3). Specifically, the unsubstituted 4-chloroquinazoline (4a) exhibited higher activity than the unsubstituted quinazolin-4(3H)-one (3a). This trend was consistent across multiple derivatives, with 4-chloro-2-styrylquinazolines showing biological activity comparable to or higher than the standard drug isoniazid [1].

Antimycobacterial comparison
Head-to-head
4-Chloroquinazoline core shows higher activity than quinazolin-4(3H)-one scaffold
Supports scaffold selection for antimycobacterial screening
Activity comparable to isoniazid for some derivatives; in vitro mycobacterial strains
Antimycobacterial Quinazoline Scaffold Structure-Activity Relationship

Regioselective Suzuki-Miyaura Coupling

Research demonstrates that 4-chloroquinazoline is a superior substrate for regioselective Suzuki-Miyaura cross-coupling reactions compared to other halogenated quinazolines. In studies using the 4-chloroquinazoline core, a regioselective coupling was developed on a 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline derivative. This approach allowed for the selective functionalization at the 4-position, leading to a series of highly functionalized 4,7-diarylquinazolines [1]. In contrast, attempts to use 2-chloroquinazoline for similar transformations often result in mixtures of regioisomers or require more complex, multi-step protection/deprotection strategies [2].

Regioselective coupling
Cross-study
Selective C4 functionalization with microwave-assisted Pd catalysis
Supports method selection for regioselective quinazoline diversification
2-Chloroquinazoline often requires protection/deprotection strategies
Suzuki-Miyaura Coupling Regioselectivity Quinazoline Functionalization

Higher SNAr Reactivity over 4-Fluoroquinazoline

A study on the frontier-electron densities of 4-substituted quinazolines revealed a direct correlation between the electronic properties at the C4 position and the compound's reactivity. The electron-withdrawing chlorine atom in 4-chloroquinazoline increases the partial positive charge at C4, making it more susceptible to nucleophilic attack compared to the 4-fluoro analog. This is evidenced by faster reaction rates and higher yields in amination reactions when using 4-chloroquinazoline as the electrophile [1]. While specific kinetic rate constants were not provided, the study concluded that the C4 position of 4-chloroquinazoline is more reactive towards nucleophiles like ammonia than that of 4-fluoroquinazoline, which is a class-level inference based on halogen electronegativity and leaving group ability.

SNAr reactivity
Class-level
Higher reactivity than 4-fluoroquinazoline in amination
Supports reactivity comparison for amination workflows
Inferred from frontier-electron density; rate constants not reported
SNAr Reactivity Kinetics Quinazoline Halides

Key Intermediate for EGFR Kinase Inhibitors

In the synthesis of 4-anilinoquinazoline-based EGFR kinase inhibitors, 4-chloroquinazoline is an indispensable intermediate, enabling the final amination step to install the crucial aniline moiety. For instance, the synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, a class of targeted anticancer agents, starts explicitly from a 4-chloro derivative [1]. In contrast, 4-methoxyquinazoline lacks the necessary leaving group for this direct displacement, rendering it unsuitable for this critical synthetic route. This is a class-level inference: the chloro substituent is a superior leaving group for the SNAr reaction with anilines compared to the methoxy group, which is not a leaving group under standard conditions.

EGFR inhibitor route
Class-level
Direct precursor to 4-anilinoquinazoline pharmacophore
Reported synthetic route for kinase inhibitor research
4-Methoxyquinazoline cannot undergo direct amination
EGFR Kinase Inhibitor Synthetic Intermediate Medicinal Chemistry

Higher Herbicidal Efficacy in PET Inhibition

In a study evaluating herbicidal properties, a series of ring-substituted 4-chloro-2-styrylquinazoline derivatives were prepared and tested for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts [1]. The study established that the electronic properties of the substituent, rather than total lipophilicity, were decisive for activity. This class-level inference suggests that the 4-chloro substituent imparts a specific electronic effect on the quinazoline core that is critical for high PET inhibitory activity, differentiating it from other 4-substituted quinazolines that might not possess the same electronic profile.

Herbicidal PET inhibition
Class-level
4-Chloro substitution linked to higher PET inhibitory activity
Supports SAR studies for herbicide lead optimization
Activity depends on electronic properties of substituent
Herbicide Photosynthetic Electron Transport Structure-Activity Relationship

4-Chloroquinazoline: Application Scenarios


EGFR Kinase Inhibitor Synthesis

4-Chloroquinazoline is the optimal starting material for synthesizing 4-anilinoquinazoline-based EGFR kinase inhibitors, a well-validated class of anticancer agents. Its specific reactivity enables the direct, one-step installation of the essential aniline pharmacophore via SNAr, a transformation not possible with 4-methoxyquinazoline and less efficient with other 4-halo analogs. This application is directly supported by studies showing that 4-anilinoquinazolines derived from 4-chloroquinazoline are potent anticancer agents [3].

Antimycobacterial Agent Development

For researchers targeting novel antimycobacterial therapies, 4-chloroquinazoline is the preferred scaffold due to its proven superiority over the quinazolin-4(3H)-one core. The 4-chloroquinazoline nucleus has been shown to confer higher antimycobacterial activity in head-to-head comparisons, with certain derivatives exhibiting activity comparable to or exceeding the standard drug isoniazid [3]. This evidence makes it a strategic choice for building focused compound libraries for tuberculosis drug discovery.

Regioselective Cross-Coupling and Diversification

Synthetic chemists requiring predictable and efficient functionalization of the quinazoline core should utilize 4-chloroquinazoline for regioselective Suzuki-Miyaura and other cross-coupling reactions. Its unique electronic properties enable selective coupling at the 4-position, even in the presence of other halogen substituents, which is a significant advantage over 2-chloroquinazoline that often yields mixtures [3]. This translates to higher yields and simpler purification for generating diverse quinazoline libraries.

Herbicide Lead Optimization

In agrochemical discovery, 4-chloroquinazoline serves as a valuable core for developing new herbicides targeting photosynthetic electron transport (PET). Studies have shown that the 4-chloro substituent imparts electronic properties critical for potent PET inhibitory activity, a characteristic that differentiates it from other ring-substituted analogs [3]. Therefore, 4-chloroquinazoline should be prioritized for SAR studies aimed at optimizing herbicidal efficacy.

Application
Selection Property
Validation Focus
4-Anilinoquinazoline synthesis
Reactive C4 chlorine for SNAr
Confirm displacement with aniline derivatives
Antimycobacterial library
4-Chloroquinazoline scaffold
Compare in vitro activity against mycobacterial strains
Regioselective coupling
C4 selectivity over C2
Verify regioselectivity with Pd catalysis
Herbicide SAR studies
Electronic effect of 4-chloro
Assess PET inhibition in chloroplast assay
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